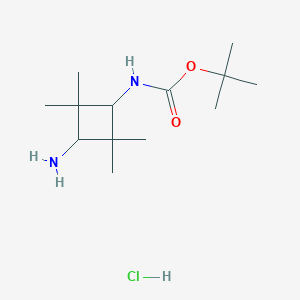
N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as CX717, is a compound that has been studied for its potential cognitive enhancing effects.
Scientific Research Applications
Synthesis and Structural Characterization
- The novel synthetic approaches for oxalamides, including N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, provide a useful formula for the derivation of anthranilic acid derivatives and oxalamides. This methodology is operationally simple and high yielding, offering new avenues for chemical synthesis and structural characterization (Mamedov et al., 2016).
Role in Polyamine Catabolism
- Studies have shown that certain polyamine analogues, similar in structure to this compound, play a role in polyamine catabolism, leading to programmed cell death (PCD) in specific cell types. This suggests potential applications in cancer treatment and understanding cellular mechanisms (Ha et al., 1997).
Novelty in Psychiatric Disorder Treatments
- Research involving compounds structurally related to this compound has shown potential in treating psychiatric disorders associated with stress or hyperarousal states. This indicates the possibility of its application in mental health therapeutics (Bonaventure et al., 2015).
Involvement in Feeding and Arousal Regulation
- The relevance of oxalamides in feeding, arousal, stress, and drug abuse mechanisms is noted, suggesting their potential use in addressing eating disorders and compulsive behaviors (Piccoli et al., 2012).
Catalytic Applications in Organic Synthesis
- The compound and its derivatives are employed in copper-catalyzed coupling reactions, indicating their utility in facilitating complex organic synthesis processes (Chen et al., 2023).
properties
IUPAC Name |
N'-cycloheptyl-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-19-10-8-13(9-11-19)12-17-15(20)16(21)18-14-6-4-2-3-5-7-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRRNXQRFADDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)


![3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016947.png)



![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3016955.png)

![3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid](/img/structure/B3016958.png)
![7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3016960.png)


